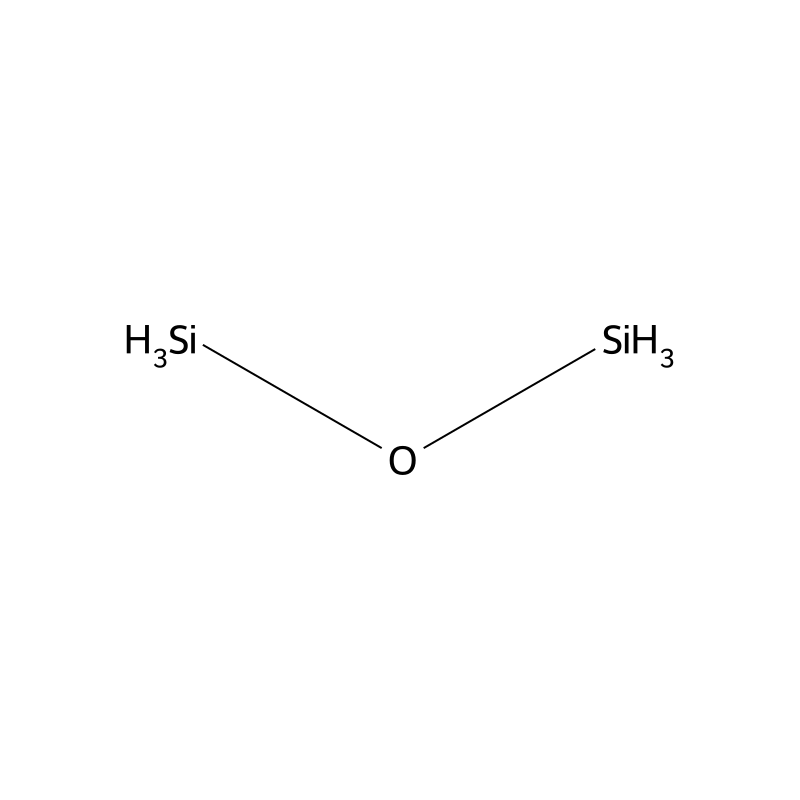Disiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Disiloxane, with the chemical formula , is the simplest member of the siloxane family, characterized by a silicon-oxygen backbone. It consists of two silicon atoms connected by an oxygen atom, forming a siloxane bond () and includes six equivalent silicon-hydrogen bonds. Under standard conditions, disiloxane appears as a colorless and pungent gas but is generally considered safe for human use, which contributes to its widespread application in various industries, particularly cosmetics and personal care products .
The molecular structure of disiloxane has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Notably, the bond angles in disiloxane are larger than those typically observed in organic compounds, attributed to negative hyperconjugation effects between oxygen and silicon .
These reactions can be catalyzed by various agents, including gold on carbon or bromine trifluoride, leading to the formation of symmetrical or unsymmetrical disiloxanes .
Disiloxane and its derivatives exhibit low toxicity and minimal biological activity when used in cosmetic formulations. Studies indicate that linear siloxanes, including disiloxane, have low dermal absorption rates and are metabolized primarily through hydroxylation and demethylation processes. The major metabolites identified include various hydroxylated siloxanes . Despite their low toxicity profile, ongoing research continues to assess their environmental impact and potential bioaccumulation.
Disiloxane can be synthesized through several methods:
- Hydrosilylation: Reacting hydrosilanes with water to form silanols, which then condense into disiloxanes.
- Catalytic Methods: Using catalysts such as gold on carbon to promote reactions in aqueous environments.
- Oxidative Methods: Employing bromine trifluoride to oxidize hydrosilanes into disiloxanes .
These synthesis routes allow for the production of various functionalized disiloxanes suitable for specific applications.
Disiloxane finds extensive applications across multiple industries:
- Cosmetics: Used as an ingredient in skin care products due to its emollient properties.
- Polymers: Serves as a precursor or additive in silicone-based polymers.
- Surfactants: Functions as a surfactant in various formulations, enhancing properties like droplet retention .
- Mold Release Agents: Acts as a semipermanent mold release agent in manufacturing processes .
Disiloxane shares structural similarities with other siloxanes but exhibits unique properties due to its simple structure. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Hexamethyldisiloxane | Contains methyl groups; widely used in cosmetics | |
| Octamethyltrisiloxane | More complex structure; used in various industrial applications | |
| Decamethyltetrasiloxane | Higher molecular weight; used in specialty formulations | |
| Dodecamethylpentasiloxane | Even larger; utilized for specific chemical properties |
Disiloxane's unique simplicity allows it to act as a versatile building block for more complex siloxanes while maintaining distinct physical and chemical properties that make it valuable in both industrial and consumer applications .








